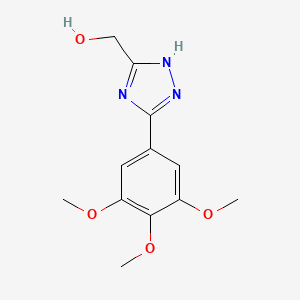![molecular formula C11H15IO2 B2979952 11-(Iodomethyl)-10-oxadispiro[3.0.3^{5}.3^{4}]undecan-9-one CAS No. 2138110-23-1](/img/structure/B2979952.png)
11-(Iodomethyl)-10-oxadispiro[3.0.3^{5}.3^{4}]undecan-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Spiro compounds are a class of organic compounds that have two or more rings that meet at only one atom . The prefix “11-(Iodomethyl)-10-oxa” suggests that the compound has an iodomethyl group at the 11th position and an oxygen atom (oxa) at the 10th position of the dispiro[3.0.3{5}.3{4}]undecan-9-one core structure .
Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups and structure. Spiro compounds, for example, can undergo a variety of reactions depending on their specific structure and the conditions under which the reactions are carried out .Scientific Research Applications
Synthesis and Characterization
Researchers have synthesized and characterized a variety of spirocyclic and related compounds, which share structural similarities with 11-(Iodomethyl)-10-oxadispiro[3.0.3^5.3^4]undecan-9-one. These studies often involve detailed analyses of crystal structures, providing insights into molecular conformations and the effects of substituents on structural properties. For instance, the synthesis of compounds with spirocyclic phosphorus frameworks has been explored for their potential as flame retardants due to their structural uniqueness and stability (Albright & Kmiec, 1978).
Flame Retardants
A significant area of application is the development of novel flame retardants. Compounds structurally related to 11-(Iodomethyl)-10-oxadispiro[3.0.3^5.3^4]undecan-9-one have been synthesized and evaluated for their effectiveness in enhancing the flame retardancy of polymers. These studies demonstrate the potential of spirocyclic phosphorus compounds to act as efficient flame retardants, improving the safety of materials without the need for traditional halogenated additives (Fan et al., 2015).
properties
IUPAC Name |
11-(iodomethyl)-10-oxadispiro[3.0.35.34]undecan-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15IO2/c12-7-8-10(3-1-4-10)11(5-2-6-11)9(13)14-8/h8H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKHBCQOIMGHLEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(OC(=O)C23CCC3)CI |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15IO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11-(Iodomethyl)-10-oxadispiro[3.0.3^{5}.3^{4}]undecan-9-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2-(diethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-(pentyloxy)benzamide hydrochloride](/img/structure/B2979873.png)
![4-methyl-6-phenyl-2-[(E)-3-phenylprop-2-enyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2979875.png)
![2'-Methyl[1,1'-biphenyl]-2-amine hydrochloride](/img/structure/B2979876.png)
![8-(4-chlorophenyl)-3-ethyl-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2979879.png)
![N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-2-phenoxypropanamide](/img/structure/B2979880.png)

![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(naphthalen-1-yl)acetamide](/img/structure/B2979883.png)


![N-(2-chloro-4-fluorophenyl)-2-[11-(4-methylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide](/img/structure/B2979888.png)
![3-(4-{[(Tert-butoxy)carbonyl]amino}oxan-4-yl)propanoic acid](/img/structure/B2979889.png)